
Agn-PC-0nhk5A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of Agn-PC-0nhk5A would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process would require optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Agn-PC-0nhk5A can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the efficiency and outcome of these reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction type and conditions. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Agn-PC-0nhk5A has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s biological activity makes it useful in studying cellular processes and interactions.
Medicine: this compound has potential therapeutic applications due to its bioactive properties, including anti-inflammatory and antimicrobial effects.
Industry: It is used in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of Agn-PC-0nhk5A involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to receptors, modulating enzyme activity, or altering cellular signaling pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Agn-PC-0nhk5A include other biogenic alkylphenols and related chemical entities. Some examples are:
- AGN-PC-0CUK9P
- AGN-PC-0JKHFR
- This compound
Uniqueness
This compound stands out due to its specific chemical structure and unique properties, which may offer advantages in certain applications compared to other similar compounds. Its distinct reactivity and biological activity make it a valuable compound for research and industrial purposes .
Properties
CAS No. |
502760-15-8 |
|---|---|
Molecular Formula |
C18H28O |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
1-methoxy-4-(2-prop-2-enyloctyl)benzene |
InChI |
InChI=1S/C18H28O/c1-4-6-7-8-10-16(9-5-2)15-17-11-13-18(19-3)14-12-17/h5,11-14,16H,2,4,6-10,15H2,1,3H3 |
InChI Key |
NAKZSRDUHQTEEP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CC=C)CC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{2-[(4-Bromophenyl)sulfanyl]oct-1-EN-1-YL}pyridine](/img/structure/B14226068.png)
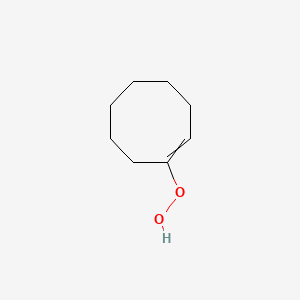

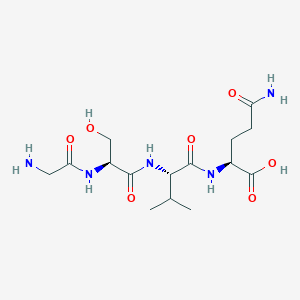
amino]-3-methyl,(2R)-](/img/structure/B14226079.png)
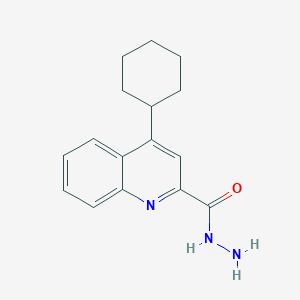
![4-Chloro-3,5-dimethyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14226101.png)
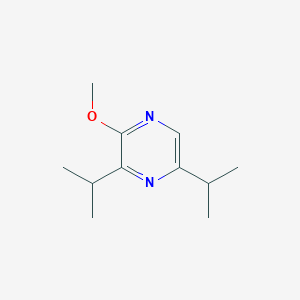
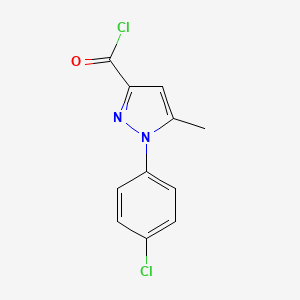
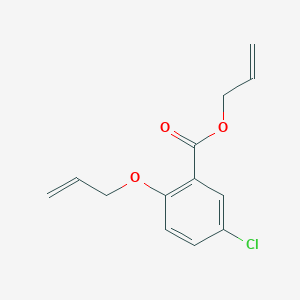
![benzyl (2R,5E)-2-[bis(tert-butoxycarbonyl)amino]-6-nitrohex-5-enoate](/img/structure/B14226134.png)



